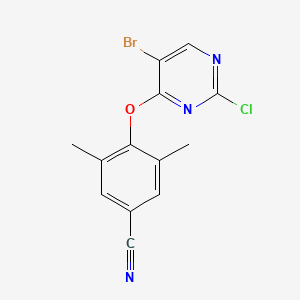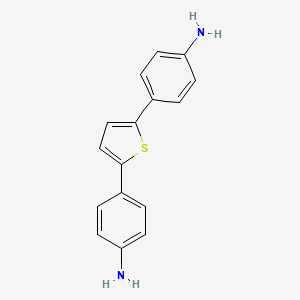![molecular formula C14H11N3O6 B13874913 3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid CAS No. 649774-15-2](/img/structure/B13874913.png)
3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid is a complex organic compound with the molecular formula C14H11N3O6 It is characterized by the presence of a nitropyridine group, an acetamido linkage, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid typically involves multiple steps. One common method starts with the nitration of pyridine to form 5-nitropyridine. This is followed by the reaction of 5-nitropyridine with an appropriate acetamido derivative to form the intermediate compound. Finally, the intermediate undergoes a coupling reaction with benzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and benzoic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Nitropyridin-2-yl)benzoic acid
- 3-(3-(Methoxycarbonyl)pyridin-2-yl)nicotinic acid
- 3-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Uniqueness
3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
649774-15-2 |
|---|---|
Fórmula molecular |
C14H11N3O6 |
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H11N3O6/c18-12(16-10-3-1-2-9(6-10)14(19)20)8-23-13-5-4-11(7-15-13)17(21)22/h1-7H,8H2,(H,16,18)(H,19,20) |
Clave InChI |
DHQSWLLNYTVHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



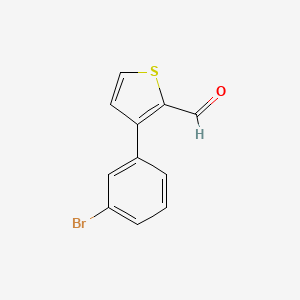
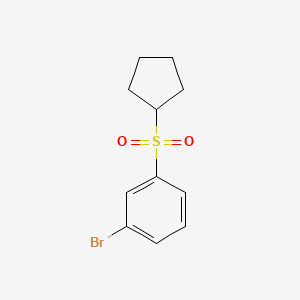
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

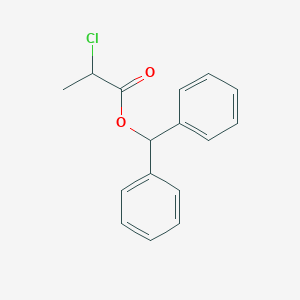


![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
